
Technical Monograph: 5-Chloro-3-bromo-2-
hydroxypyrazine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
5-Chloro-3-bromo-2-
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Cat. No.: B8255999

Get Quote

Abstract
This technical guide provides a comprehensive analysis of 5-Chloro-3-bromo-2-

hydroxypyrazine (also known as 3-Bromo-5-chloropyrazin-2(1H)-one), a critical heterocyclic

scaffold in medicinal chemistry. It details the compound's validated CAS registry number,

distinguishes it from common regioisomers, and outlines high-fidelity synthesis protocols. The

guide further explores its reactivity profile—specifically the orthogonal functionalization of the

C-Br and C-Cl bonds—and its application as an intermediate in the development of antiviral

and antineoplastic agents.

Part 1: Chemical Identity & CAS Verification[1]
Precise identification is paramount due to the existence of close regioisomers. The user-

specified structure (Cl at position 5, Br at position 3, OH at position 2) corresponds to the

following data:
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Property Specification

IUPAC Name 3-Bromo-5-chloropyrazin-2-ol

Tautomer Name 3-Bromo-5-chloropyrazin-2(1H)-one

CAS Number 2305633-61-6

Molecular Formula

Molecular Weight 209.43 g/mol

SMILES Clc1nc(Br)c(O)n1

Isomer Alert (Critical)
Researchers must distinguish this compound from its regioisomer, which is often commercially

conflated:

Target:3-Bromo-5-chloropyrazin-2-ol (CAS: 2305633-61-6)

Br adjacent to OH/Oxo.

Isomer:5-Bromo-3-chloropyrazin-2-ol (CAS: 21943-17-9)

Cl adjacent to OH/Oxo.[1]

Tautomeric Consideration: In solution and solid state, the 2(1H)-one (amide-like) tautomer

predominates over the 2-ol (enol) form. This influences solubility and nucleophilicity during

synthesis.

Part 2: Synthesis & Manufacturing[3][4]
The most robust synthetic route avoids direct halogenation of hydroxypyrazine, which suffers

from poor regioselectivity. Instead, a regiocontrolled bromination of an amino-precursor

followed by diazotization is the industry standard.

Validated Synthetic Route
Step 1: Regioselective Bromination
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Precursor: 5-Chloropyrazin-2-amine (CAS 5049-61-6).

Reagent: N-Bromosuccinimide (NBS).

Mechanism: The amino group activates the ortho position (C3) for electrophilic aromatic

substitution. The C5-chloro group deactivates the meta position, ensuring high

regioselectivity for C3.

Step 2: Diazotization-Hydrolysis (Sandmeyer-type)

Reagents: Sodium Nitrite (

), Sulfuric Acid (

).

Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water.

Detailed Protocol
Step 1: Synthesis of 3-Bromo-5-chloropyrazin-2-amine

Dissolution: Dissolve 5-chloropyrazin-2-amine (10.0 g, 77.2 mmol) in acetonitrile (150 mL).

Bromination: Add N-Bromosuccinimide (NBS) (14.4 g, 81.0 mmol) portion-wise at 0°C to

control exotherm.

Reaction: Stir at room temperature for 4 hours. Monitor by TLC/LCMS for disappearance of

starting material.

Workup: Concentrate solvent. Resuspend residue in water (100 mL) and extract with Ethyl

Acetate (3 x 100 mL).

Purification: Recrystallize from Ethanol/Water to yield the intermediate (CAS 76537-18-3) as

a yellow solid.

Step 2: Conversion to 3-Bromo-5-chloropyrazin-2-ol

Diazotization: Suspend 3-bromo-5-chloropyrazin-2-amine (5.0 g, 24.0 mmol) in 20%
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(50 mL). Cool to 0-5°C.

Addition: Dropwise add a solution of

(2.5 g, 36.0 mmol) in water (10 mL), maintaining temp < 5°C.

Hydrolysis: Stir at 0°C for 1 hour, then warm to 40°C for 2 hours to facilitate

evolution and hydrolysis.

Isolation: Cool to room temperature. The product often precipitates. Filter the solid.[2] If no

precipitate, extract with Ethyl Acetate.

Yield: ~65-75% yield of off-white solid.

Process Flow Diagram
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Figure 1: Step-wise synthesis of 3-Bromo-5-chloropyrazin-2-ol highlighting the intermediate

isolation.

Part 3: Chemical Reactivity & Functionalization
This scaffold is highly valued because the two halogen atoms (Br at C3, Cl at C5) have distinct

electronic environments, allowing for orthogonal functionalization.

Reactivity Profile
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Orthogonal Functionalization Strategy
Researchers can selectively modify the C3-Br position using mild Pd-catalysis without

disturbing the C5-Cl bond. The C5-Cl bond can subsequently be displaced by amines or

alkoxides at higher temperatures.
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Figure 2: Orthogonal reactivity map demonstrating selective functionalization capabilities.

Part 4: Applications in Drug Development[3][6]
Antiviral Research (Favipiravir Analogs)
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The pyrazine-2-one core is structurally homologous to Favipiravir (T-705). 5-Chloro-3-bromo-2-

hydroxypyrazine serves as a versatile "building block" for T-705 analogs where:

The C3-Br allows for the introduction of diverse aryl or heteroaryl groups to probe the RNA-

dependent RNA polymerase binding pocket.

The C5-Cl can be retained for metabolic stability or substituted to tune lipophilicity (LogP).

Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (209.43 Da) and distinct vectors for growth (C3 and C5), this

molecule is an ideal fragment for screening libraries. It possesses hydrogen bond donors

(NH/OH) and acceptors (N/O), adhering to the Rule of Three.

Part 5: Safety & Handling (MSDS Highlights)
GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

Skin Irritation: Category 2.[2][3]

Eye Irritation: Category 2A.[3]

Handling: Manipulate in a fume hood. The intermediate (amino-pyrazine) is potentially

sensitizing.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is

hygroscopic and sensitive to light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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